molecular formula C8H10O B12894482 2-(2-Methylprop-1-en-1-yl)furan CAS No. 10504-11-7

2-(2-Methylprop-1-en-1-yl)furan

Cat. No.: B12894482
CAS No.: 10504-11-7
M. Wt: 122.16 g/mol
InChI Key: SGYURAZHZMWFKY-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)furan: 1-(prop-2-en-1-yl)furan , is an organic compound with the chemical formula C8H10O. It features a furan ring (a five-membered aromatic ring containing one oxygen atom) attached to a propenyl group. The compound’s systematic name reflects its structural arrangement: the furan ring connected to a propenyl (allyl) side chain.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2-(2-Methylprop-1-en-1-yl)furan:

    Dehydrogenation of Furfuryl Alcohol: Furfuryl alcohol undergoes dehydrogenation to yield the desired compound. This reaction typically occurs over metal catalysts (e.g., copper) at elevated temperatures.

    Cycloaddition Reactions: Diels-Alder or hetero-Diels-Alder reactions involving furan and suitable dienophiles can produce this compound.

    Ring-Closing Metathesis (RCM): RCM of a diene precursor with a terminal alkene generates the furan ring.

Industrial Production: While not produced on a large scale, this compound finds applications in flavor and fragrance industries due to its pleasant aroma.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allylic carbon of the propenyl group.

    Addition: The double bond in the propenyl side chain is susceptible to electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) are used.

    Substitution: Alkyl halides or other nucleophiles react with the allylic carbon.

    Addition: Hydrogen halides (HCl, HBr) or halogens (Br, Cl) add across the double bond.

Major Products:
  • Oxidation: Furan-2-carboxylic acid derivatives
  • Substitution: Alkylated furan derivatives
  • Addition: Halogenated furan derivatives

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)furan has diverse applications:

    Flavor and Fragrance Industry: Its pleasant odor contributes to perfumes, cosmetics, and food flavorings.

    Medicinal Chemistry: Researchers explore its potential as a bioactive compound.

    Materials Science: It may serve as a building block for novel materials.

Comparison with Similar Compounds

While 2-(2-Methylprop-1-en-1-yl)furan is unique due to its specific side chain, similar compounds include furan derivatives like furfuryl alcohol and other allyl-substituted furans.

Properties

10504-11-7

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)furan

InChI

InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-6H,1-2H3

InChI Key

SGYURAZHZMWFKY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CO1)C

Origin of Product

United States

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